molecular formula C15H25NOS B14338239 Pyridine, 4-[2-(octylsulfinyl)ethyl]- CAS No. 105163-65-3

Pyridine, 4-[2-(octylsulfinyl)ethyl]-

Cat. No.: B14338239
CAS No.: 105163-65-3
M. Wt: 267.4 g/mol
InChI Key: OKCJPEXNZFHTSR-UHFFFAOYSA-N
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Description

Pyridine, 4-[2-(octylsulfinyl)ethyl]- is a derivative of pyridine, a six-membered heterocyclic compound containing one nitrogen atom. Pyridine derivatives are significant in various fields due to their unique chemical properties and biological activities. This particular compound features an octylsulfinyl group attached to the ethyl side chain, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine derivatives often involves cycloaddition reactions, condensation reactions, or the use of catalysts. For Pyridine, 4-[2-(octylsulfinyl)ethyl]-, a common synthetic route might involve the reaction of pyridine with an appropriate sulfoxide and alkylating agent under controlled conditions. The reaction conditions typically include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or nickel complexes .

Industrial Production Methods

Industrial production of pyridine derivatives often employs catalytic processes due to their efficiency and scalability. Magnetically recoverable nano-catalysts have been used in the synthesis of pyridine derivatives, offering advantages such as easy separation from the reaction medium and high surface area for reactions .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-[2-(octylsulfinyl)ethyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfoxide group yields a sulfone, while reduction yields a sulfide.

Scientific Research Applications

Pyridine, 4-[2-(octylsulfinyl)ethyl]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 4-[2-(octylsulfinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The sulfoxide group can participate in redox reactions, influencing the compound’s biological activity. The pyridine ring can interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 4-[2-(octylsulfinyl)ethyl]- is unique due to the presence of the octylsulfinyl group, which can enhance its lipophilicity and influence its reactivity and biological activity. This makes it distinct from other pyridine derivatives, which may lack such functional groups .

Properties

CAS No.

105163-65-3

Molecular Formula

C15H25NOS

Molecular Weight

267.4 g/mol

IUPAC Name

4-(2-octylsulfinylethyl)pyridine

InChI

InChI=1S/C15H25NOS/c1-2-3-4-5-6-7-13-18(17)14-10-15-8-11-16-12-9-15/h8-9,11-12H,2-7,10,13-14H2,1H3

InChI Key

OKCJPEXNZFHTSR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)CCC1=CC=NC=C1

Origin of Product

United States

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